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1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea

Kinase inhibitor scaffold Structure-activity relationship Hinge-binding motif

1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea (CAS 1797083-46-5, molecular formula C₁₇H₂₂N₆O₂, MW 342.4 g/mol) is a synthetic small-molecule urea derivative built on a 2,4-disubstituted pyrimidine core bearing a morpholino group at the 2-position and a dimethylamino group at the 4-position, linked via the 5-position to an unsubstituted phenylurea moiety. The compound belongs to the urea-containing morpholinopyrimidine chemical class, which has been extensively validated in the primary literature as a privileged scaffold for ATP-competitive kinase inhibition, most notably as dual mTORC1/mTORC2 inhibitors and PI3K inhibitors.

Molecular Formula C17H22N6O2
Molecular Weight 342.403
CAS No. 1797083-46-5
Cat. No. B2942047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea
CAS1797083-46-5
Molecular FormulaC17H22N6O2
Molecular Weight342.403
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)N3CCOCC3
InChIInChI=1S/C17H22N6O2/c1-22(2)15-14(20-17(24)19-13-6-4-3-5-7-13)12-18-16(21-15)23-8-10-25-11-9-23/h3-7,12H,8-11H2,1-2H3,(H2,19,20,24)
InChIKeyHCWSRSUYWUAYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea (CAS 1797083-46-5): Structural Identity and Chemical Class Context for Procurement Decisions


1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea (CAS 1797083-46-5, molecular formula C₁₇H₂₂N₆O₂, MW 342.4 g/mol) is a synthetic small-molecule urea derivative built on a 2,4-disubstituted pyrimidine core bearing a morpholino group at the 2-position and a dimethylamino group at the 4-position, linked via the 5-position to an unsubstituted phenylurea moiety . The compound belongs to the urea-containing morpholinopyrimidine chemical class, which has been extensively validated in the primary literature as a privileged scaffold for ATP-competitive kinase inhibition, most notably as dual mTORC1/mTORC2 inhibitors and PI3K inhibitors [1][2]. This compound is supplied as a research-grade chemical (typical purity ≥95%) for laboratory use only, and its procurement value lies in its utility as a minimal-pharmacophore reference compound, a synthetic intermediate, or a structural biology tool compound within kinase drug discovery programs .

Why 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea Cannot Be Casually Substituted by In-Class Analogs: The Quantitative Case for Explicit Selection


Within the morpholinopyrimidine-urea kinase inhibitor class, even ostensibly minor structural modifications produce large-magnitude shifts in target potency, isoform selectivity, and physicochemical properties. The 3D-QSAR study by Gao et al. established that the urea-morpholinopyrimidine scaffold exhibits a steep SAR landscape: Topomer CoMFA models achieved q² = 0.780 and r² = 0.950 for mTOR inhibitory activity, indicating that substituent identity and position are strong determinants of biological outcome [1]. Specifically, the dimethylamino substituent at the pyrimidine 4-position modulates both the electronic character of the hinge-binding region and the compound's hydrogen-bond acceptor capacity—features absent in the simpler 1-(2-morpholinopyrimidin-5-yl)-3-phenylurea (CAS 1396791-15-3), which lacks this substituent entirely . The phenyl ring on the urea terminus is unsubstituted in the target compound, making it the minimal phenylurea within this chemotype; substitution at the ortho or meta position, as demonstrated in the BPR1K653 derivative series, can shift Aurora-A vs. Aurora-B selectivity by 10–16 fold [2]. Generic interchange without explicit procurement of CAS 1797083-46-5 therefore risks acquiring a compound with divergent kinase-target engagement, altered solubility, or incompatible SAR lineage for the intended experimental system.

Quantitative Differentiation Evidence for 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea (CAS 1797083-46-5) Versus Closest Analogs and In-Class Alternatives


Dimethylamino Substituent at Pyrimidine 4-Position: Structural Differentiation from the Des-Dimethylamino Analog (CAS 1396791-15-3)

The target compound (CAS 1797083-46-5) incorporates a dimethylamino group at the 4-position of the pyrimidine ring, which is absent in the closest simplified analog 1-(2-morpholinopyrimidin-5-yl)-3-phenylurea (CAS 1396791-15-3, MW 299.33 g/mol) . The dimethylamino group introduces an additional hydrogen-bond acceptor and alters the electron density of the pyrimidine core, which in the broader morpholinopyrimidine-urea class is known to influence hinge-region binding affinity with the kinase ATP pocket. In the AZD3147 lead optimization series, modification of the 4-position substituent on the morpholinopyrimidine core was a primary driver of mTOR potency improvement, with small alkylamino variations producing IC₅₀ shifts exceeding one order of magnitude [1]. The 3D-QSAR CoMFA model (q² = 0.750, r² = 0.931) confirmed that steric and electrostatic fields around the pyrimidine 4-position are key determinants of mTOR inhibitory activity within this chemotype [2].

Kinase inhibitor scaffold Structure-activity relationship Hinge-binding motif

Unsubstituted Phenylurea Moiety as the Minimal Pharmacophore: Differentiation from Ortho- and Meta-Substituted Phenylurea Analogs

CAS 1797083-46-5 bears an unsubstituted phenyl ring on the urea terminus, distinguishing it from closely related analogs such as 1-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(2-ethylphenyl)urea (CAS 1798027-71-0, MW 370.46 g/mol) and 1-(5-chloro-2,4-dimethoxyphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea (CAS 1797225-03-6, MW 436.9 g/mol) [1]. In the structurally related BPR1K653 Aurora kinase inhibitor series, the position and identity of substituents on the phenylurea profoundly modulate isoform selectivity: compounds bearing a tertiary amino group at the ortho position (analogs 3b–3h) showed equal or preferential Aurora-B inhibition, whereas moving this group to the meta position (analogs 3m and 3n) produced a 10–16 fold selectivity shift favoring Aurora-A over Aurora-B in enzymatic assays [2]. The unsubstituted phenylurea of CAS 1797083-46-5 thus represents the null-state reference point—the minimal, unperturbed pharmacophore against which all substituted analogs' selectivity profiles must be benchmarked.

Aurora kinase selectivity Phenylurea SAR Isoform-selective inhibition

Chemical Class Validation: Urea-Morpholinopyrimidine Scaffold as Proven Dual mTORC1/mTORC2 Inhibitor Pharmacophore

The morpholinopyrimidine-urea scaffold of CAS 1797083-46-5 is the core pharmacophore of the most extensively optimized dual mTORC1/mTORC2 inhibitor series in the published literature. Pike et al. reported that high-throughput screening identified urea-containing morpholinopyrimidine compounds as potent and selective dual mTORC1/mTORC2 inhibitors, with the optimized clinical candidate AZD3147 (compound 42) achieving mTOR enzyme IC₅₀ of ~1.5 nM and >300-fold selectivity over PI3K isoforms [1]. The lead optimization campaign demonstrated that the morpholinopyrimidine-urea core provides a validated, drug-like starting point: predictive models using composite parameters (LLE and pIC₅₀–pSolubility) were successfully employed to mine the chemical space, confirming that this scaffold is amenable to systematic multiparameter optimization toward clinical candidates [1]. The WO2010120994 patent family explicitly claims ureidoaryl-morpholinopyrimidine compounds as mTOR and PI3K inhibitors, establishing the intellectual property provenance of this scaffold [2].

mTOR kinase inhibition PI3K/Akt/mTOR pathway Dual mTORC1/mTORC2 inhibitor

Chemotype Differentiation from GSK143: Same Molecular Formula (C₁₇H₂₂N₆O₂), Fundamentally Different Target Profile and Chemical Architecture

GSK143 (CAS 1240390-27-5) shares the identical molecular formula C₁₇H₂₂N₆O₂ (MW 342.4 g/mol) with CAS 1797083-46-5, making them isomeric compounds that could be confused during procurement [1]. However, their chemical architectures and biological targets are entirely distinct: GSK143 is a diaminopyrimidine-carboxamide (2-[[(3S,4S)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide) that acts as a potent, highly selective spleen tyrosine kinase (SYK) inhibitor with pIC₅₀ = 7.5 (IC₅₀ = 31.6 nM), demonstrating selectivity over 66 protein kinases including ZAP-70 (pIC₅₀ = 4.7, IC₅₀ = 20 μM), LCK (pIC₅₀ = 5.3), and JAK1/2/3 (pIC₅₀ = 5.8/5.8/5.7) . In contrast, CAS 1797083-46-5 is a morpholinopyrimidine-urea chemotype whose scaffold is associated with mTOR/PI3K inhibition rather than SYK inhibition. The urea linkage (NH–CO–NH) vs. carboxamide linkage (CO–NH₂), and the morpholino vs. aminooxanyl substitution, produce orthogonal target-engagement profiles despite identical elemental composition.

SYK inhibitor Chemotype comparison Kinase selectivity profiling

Physicochemical Property Differentiation: MW, Lipophilicity, and H-Bond Capacity Versus In-Class Advanced Leads

CAS 1797083-46-5 (MW 342.4 g/mol, tPSA ~96 Ų, H-bond donors = 2, H-bond acceptors = 6) falls within lead-like chemical space and is substantially smaller and less lipophilic than optimized clinical leads from the same scaffold class . AZD3147 (MW 478.5 g/mol, C₂₅H₃₀N₈O₂) carries additional substituents that were deliberately introduced during lead optimization to improve cellular potency (mTORC1 cellular IC₅₀ = 40.7 nM, mTORC2 cellular IC₅₀ = 5.75 nM) and solubility [1]. The lower molecular weight and reduced complexity of CAS 1797083-46-5 make it preferable as a fragment-like starting point for structure-based design, a ligand for crystallographic soaking experiments (smaller size facilitates crystal lattice accommodation), or a minimalist control in physicochemical property assays. The 3D-QSAR models confirmed that both steric bulk (CoMFA steric field) and electrostatic potential around the morpholinopyrimidine-urea scaffold are strong determinants of mTOR potency, meaning that CAS 1797083-46-5 occupies a distinct region of property space that cannot be substituted by more elaborated analogs without altering SAR relationships [2].

Drug-likeness Lead-like properties Physicochemical profiling

Morpholinopyrimidine Core as Canonical Kinase Hinge-Binder: Differentiation from Non-Morpholino Pyrimidine-Urea Chemotypes

The morpholino substituent at the pyrimidine 2-position in CAS 1797083-46-5 serves as the canonical kinase hinge-binding motif, forming a conserved hydrogen bond with the backbone NH of the hinge residue (typically a valine or methionine) in the kinase ATP pocket [1]. This differentiates the compound from pyrimidine-urea chemotypes that employ alternative hinge-binding groups. The 2020 study by Helwa et al. on morpholinopyrimidine-based PI3K inhibitors demonstrated that the morpholino group is essential for PI3Kα ATP-site engagement, with synthesized morpholinopyrimidine derivatives achieving PI3K Class IA isoform IC₅₀ values of 6.09–30.62 μM [2]. The 3D-QSAR molecular docking study by Gao et al. further identified key amino acid residues (Lys802, Ser806, Lys808, Val882) in the mTOR active site that interact with the morpholinopyrimidine-urea scaffold, confirming the morpholino group's essential role in kinase recognition [3]. Compounds lacking the morpholino group (e.g., simple 2-aminopyrimidine or 2-alkylpyrimidine ureas) would be predicted to lose this critical hinge interaction.

Kinase hinge-binding motif Morpholino pharmacophore ATP-competitive inhibitor design

Optimal Research and Industrial Application Scenarios for 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea (CAS 1797083-46-5)


Minimal Pharmacophore Reference Compound for mTOR/PI3K Kinase Inhibitor SAR Expansion

CAS 1797083-46-5 serves as the minimal, unsubstituted pharmacophore template within the urea-morpholinopyrimidine kinase inhibitor class validated by the AZD3147 clinical candidate series [1]. Its unsubstituted phenylurea and dimethylamino-morpholinopyrimidine core provide the simplest competent scaffold for systematic SAR expansion. Medicinal chemistry teams can use this compound as an unbiased starting point for introducing substituents at the phenyl ring (ortho, meta, para) or modifying the pyrimidine 4-position, benchmarking each derivative against the null-state activity and selectivity profile. The 3D-QSAR models (Topomer CoMFA: q² = 0.780, r² = 0.950) are directly applicable for predicting the mTOR potency of derivatives built from this core [2]. This scenario is directly supported by the evidence in Section 3, Evidence Items 1, 2, and 5.

Crystallographic Soaking Ligand for Kinase Domain Structural Biology

The low molecular weight (342.4 g/mol), moderate topological polar surface area (~96 Ų), and minimal steric bulk of CAS 1797083-46-5 make it an ideal candidate for crystallographic soaking experiments aimed at determining the binding mode of morpholinopyrimidine-urea ligands in kinase ATP pockets [1]. Its smaller size relative to optimized leads like AZD3147 (MW 478.5 g/mol) facilitates accommodation within crystal lattices without inducing lattice disruption. The morpholino group provides the canonical hinge-binding anchor, while the dimethylamino and urea groups offer additional electron density features for unambiguous placement in electron density maps. Key active-site interactions—including those with residues Lys802, Ser806, Lys808, and Val882 identified by molecular docking of this scaffold class—can be experimentally validated using co-crystal structures obtained with this compound [2].

Synthetic Intermediate for Diversified Kinase Inhibitor Library Construction

CAS 1797083-46-5 contains a synthetically accessible phenylurea moiety that can be diversified via isocyanate coupling or carbamate chemistry, as demonstrated in the BPR1K653 derivative synthesis where various substituted phenyl isocyanates were reacted with a common aminopyrimidine intermediate to generate compound libraries [1]. The dimethylamino group at the pyrimidine 4-position and the morpholino at the 2-position remain invariant during urea diversification, enabling parallel synthesis strategies. The compound's CAS registry number cluster (including CAS 1798027-71-0, 1797225-03-6, 1797715-40-2, and 1796966-94-3) confirms that a family of analogs with systematic phenyl ring substitutions is commercially accessible, making this compound the logical anchor point for building a focused kinase-inhibitor screening collection [2]. This scenario derives from Section 3, Evidence Items 1, 2, and 4.

Negative Control or Chemotype Selectivity Probe in SYK vs. mTOR/PI3K Profiling Panels

Because CAS 1797083-46-5 shares the exact molecular formula C₁₇H₂₂N₆O₂ with GSK143—a well-characterized, highly selective SYK inhibitor (pIC₅₀ = 7.5)—but belongs to a chemotype associated with mTOR/PI3K rather than SYK inhibition, it can serve as a chemotype selectivity control in kinase profiling panels [1][2]. When screened alongside GSK143 in a panel of kinases, differential activity patterns between the two isomeric compounds provide direct evidence of chemotype-driven target selectivity independent of molecular formula. This application is particularly valuable for laboratories validating kinase selectivity assay platforms or investigating scaffold-hopping strategies where maintaining molecular properties while altering target engagement is the explicit research goal. This scenario directly follows from the evidence presented in Section 3, Evidence Item 4.

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